
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is a boron-containing compound with a unique structure that combines a benzoxaborole ring with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine typically involves the formation of the benzoxaborole ring followed by the introduction of the methanamine group. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a boron source, such as boric acid or boron tribromide. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)propanamine
Uniqueness
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is unique due to its specific combination of a benzoxaborole ring with a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds, providing a unique mechanism of action.
特性
分子式 |
C10H13BClNO2 |
|---|---|
分子量 |
225.48 g/mol |
IUPAC名 |
(5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine |
InChI |
InChI=1S/C10H13BClNO2/c1-10(2)7-4-9(12)6(5-13)3-8(7)11(14)15-10/h3-4,14H,5,13H2,1-2H3 |
InChIキー |
KOQAHLZFRAZUBQ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


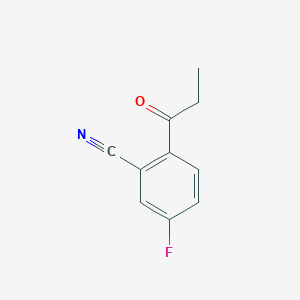
![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
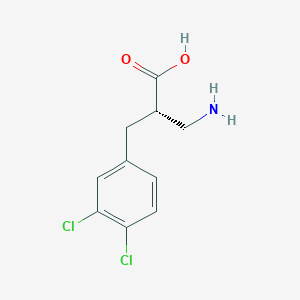
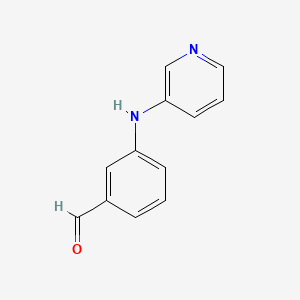
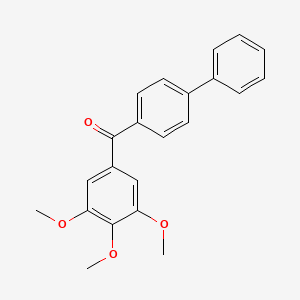

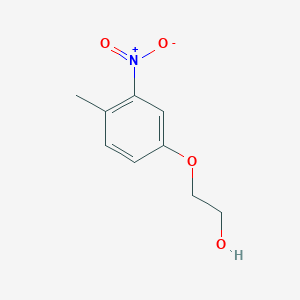
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)

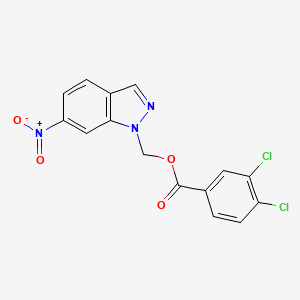

![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
